4-Bromo-8-methylquinoline-2-carboxylic acid
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Overview
Description
4-Bromo-8-methylquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique structural properties. The compound has a molecular formula of C11H8BrNO2 and is characterized by a bromine atom at the 4th position, a methyl group at the 8th position, and a carboxylic acid group at the 2nd position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-8-methylquinoline-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate can then be further reacted to form the desired quinoline derivative.
Another approach involves the use of enaminone as a replacement for 1,3-dicarbinols to prepare quinoline-4-carboxylic acid in good to excellent yields . This method involves the reaction of enaminone with appropriate reagents under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are some of the methods employed to achieve efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-8-methylquinoline-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the quinoline ring and introduce new substituents.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the bromine and methyl groups on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, enaminone, and various transition metal catalysts. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products with high efficiency .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
4-Bromo-8-methylquinoline-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development due to its unique structural properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-8-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the functional groups present on the quinoline ring .
Comparison with Similar Compounds
4-Bromo-8-methylquinoline-2-carboxylic acid can be compared with other similar quinoline derivatives, such as:
8-Bromo-2-methylquinoline: Similar in structure but lacks the carboxylic acid group at the 2nd position.
Quinoline-4-carboxylic acid: Lacks the bromine and methyl groups, making it less versatile in certain applications.
2-Methylquinoline: Lacks both the bromine and carboxylic acid groups, resulting in different chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H8BrNO2 |
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Molecular Weight |
266.09 g/mol |
IUPAC Name |
4-bromo-8-methylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO2/c1-6-3-2-4-7-8(12)5-9(11(14)15)13-10(6)7/h2-5H,1H3,(H,14,15) |
InChI Key |
DWEUYLXILXBAQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)O)Br |
Origin of Product |
United States |
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